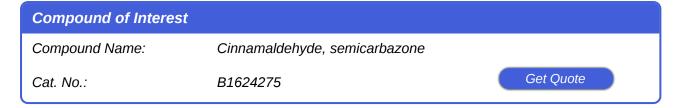


# Characterization of Cinnamaldehyde Semicarbazone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of cinnamaldehyde semicarbazone, a compound of interest in medicinal chemistry and drug development. The document details the spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format. Furthermore, it outlines the detailed experimental protocols for the synthesis and analysis of this compound.

## **Spectroscopic Data**

The structural integrity and purity of synthesized cinnamaldehyde semicarbazone can be unequivocally confirmed through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: <sup>1</sup>H NMR Spectral Data for Cinnamaldehyde Semicarbazone



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
-NH	9.70	S
Aromatic-H	7.65 - 7.30	m
=CH- (vinyl)	7.50	d
=CH- (vinyl)	6.65	dd
-NH <sub>2</sub>	6.00	s

Solvent: DMSO-d<sub>6</sub>. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: <sup>13</sup>C NMR Spectral Data for Cinnamaldehyde Semicarbazone

Carbon Assignment	Chemical Shift (δ) in ppm	
C=O	159.5	
Aromatic C	136.0, 134.9, 129.2, 129.0, 126.2	
=CH- (vinyl)	141.5, 125.8	
Aromatic C-H	129.4, 128.7	

Solvent: DMSO-d<sub>6</sub>.

## **Infrared (IR) Spectroscopy**

IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Cinnamaldehyde Semicarbazone



Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H Stretch	3450 - 3150	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=O Stretch (Amide I)	1680 - 1650	Strong
C=N Stretch	1640 - 1620	Medium
C=C Stretch (Aromatic)	1600 - 1450	Medium
N-H Bend (Amide II)	1550 - 1510	Medium

Sample prepared as a KBr pellet.

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of cinnamaldehyde semicarbazone.

## Synthesis of Cinnamaldehyde Semicarbazone[1]

This procedure details the condensation reaction between cinnamaldehyde and semicarbazide hydrochloride.

#### Materials:

- Cinnamaldehyde
- Semicarbazide hydrochloride
- Sodium acetate
- Ethanol
- Distilled water

#### Procedure:



- In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 100 mL of distilled water.
- Prepare a solution of 10 mmol of cinnamaldehyde in 25 mL of ethanol.
- Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride while stirring continuously at room temperature.
- Continue stirring the reaction mixture for 2 hours at room temperature.
- The resulting solid product is collected by vacuum filtration.
- The crude product is purified by recrystallization from ethanol.
- The purified cinnamaldehyde semicarbazone is dried in a vacuum oven at 40°C for 48 hours.

## **NMR Spectroscopic Analysis**

Sample Preparation:

- Dissolve approximately 10-20 mg of the dried cinnamaldehyde semicarbazone in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical):

- Spectrometer: 400 MHz NMR Spectrometer
- ¹H NMR:
  - o Number of scans: 16
  - o Relaxation delay: 1.0 s
  - Pulse width: 30°
- 13C NMR:



Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

## **IR Spectroscopic Analysis**

Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of the dried cinnamaldehyde semicarbazone in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Transfer a small amount of the powder into a pellet press die.
- Apply pressure to form a transparent or translucent pellet.

Instrument Parameters (Typical):

• Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Range: 4000-400 cm<sup>-1</sup>

Resolution: 4 cm<sup>-1</sup>

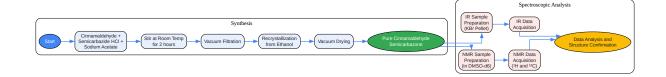
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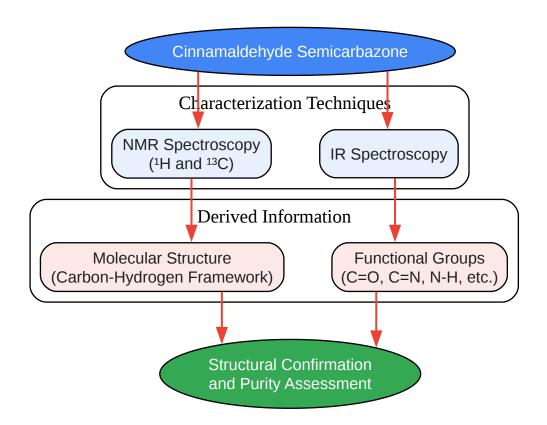
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## **Visualized Workflows**

The following diagrams illustrate the key processes involved in the characterization of cinnamaldehyde semicarbazone.







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